Norea

Description

The exact mass of the compound Noruron is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.75e-04 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: HERBICIDES. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

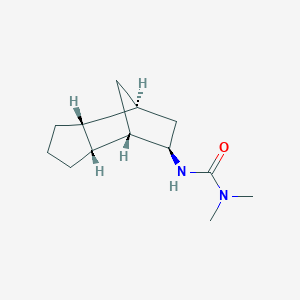

IUPAC Name |

1,1-dimethyl-3-[(1S,2R,6R,7S,8R)-8-tricyclo[5.2.1.02,6]decanyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-15(2)13(16)14-12-7-8-6-11(12)10-5-3-4-9(8)10/h8-12H,3-7H2,1-2H3,(H,14,16)/t8-,9+,10+,11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLMVCVJLXREAK-MTVMDMGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1CC2CC1C3C2CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)N[C@@H]1C[C@@H]2C[C@H]1[C@H]3[C@@H]2CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040292 | |

| Record name | Norea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18530-56-8 | |

| Record name | Noruron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18530-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noruron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018530568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3aα,4α,5α,7α,7aα)-1,1-dimethyl-3-(octahydro-4,7-methano-1H-inden-5-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z7VLM178S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The NorA Efflux Pump: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the NorA efflux pump, a key contributor to multidrug resistance in Staphylococcus aureus. This document details the molecular mechanism of NorA, its structure, substrates, and inhibitors, and provides detailed protocols for key experimental assays used in its study. The information presented herein is intended to support research and development efforts aimed at combating antibiotic resistance through the inhibition of this critical bacterial defense mechanism.

Core Concepts: The NorA Efflux Pump

The NorA efflux pump is a chromosomally encoded protein in Staphylococcus aureus that plays a pivotal role in mediating resistance to a broad spectrum of antimicrobial agents. It belongs to the Major Facilitator Superfamily (MFS) of transporters, a large and diverse group of membrane proteins involved in the transport of a wide array of small solutes across biological membranes.

Functionally, NorA operates as a drug/proton (H+) antiporter.[1][2] This means that it harnesses the energy of the proton motive force (PMF) across the bacterial cell membrane to actively extrude toxic compounds from the cytoplasm. The influx of a proton down its electrochemical gradient is coupled to the efflux of a drug molecule against its concentration gradient, thereby reducing the intracellular concentration of the antimicrobial agent and allowing the bacterium to survive at higher antibiotic concentrations.

Overexpression of the norA gene is a common mechanism of acquired resistance to fluoroquinolones and other biocides in clinical isolates of S. aureus, including methicillin-resistant S. aureus (MRSA).[3] This overexpression can be caused by mutations in the promoter region of the norA gene or in regulatory genes that control its transcription.

Structural Insights from Cryo-Electron Microscopy

Recent breakthroughs in cryo-electron microscopy (cryo-EM) have provided unprecedented, high-resolution insights into the three-dimensional structure of the NorA pump.[4][5][6][7][8] These studies have revealed that NorA consists of 12 transmembrane helices, arranged in two domains (N-terminal and C-terminal) that form a central substrate-binding pocket.[4] The structures have been captured in different conformational states, including an "outward-open" conformation, which provides a basis for understanding the dynamic process of substrate binding and extrusion.[4][7]

Mechanism of Action: A Proton-Powered Drug Efflux Cycle

The transport cycle of the NorA efflux pump is a dynamic process involving conformational changes driven by proton and substrate binding. While the precise sequence of events is still under active investigation, a general model can be described as follows:

-

Resting State (Inward-Open Conformation): In the absence of a substrate, the NorA pump is thought to exist in an inward-open conformation, with the substrate-binding pocket accessible from the cytoplasm.

-

Substrate Binding: A substrate molecule, such as a fluoroquinolone antibiotic, enters the binding pocket from the cytoplasm.

-

Protonation: A proton from the periplasm binds to a specific residue(s) within the NorA protein, likely an acidic amino acid such as aspartate or glutamate. This protonation event is a key step that energizes the pump.

-

Conformational Change to Outward-Open: The binding of both the substrate and the proton induces a significant conformational change in the protein, causing it to transition to an outward-open state. This exposes the substrate-binding pocket to the extracellular environment.

-

Substrate Release: The substrate is released from the binding pocket into the extracellular space.

-

De-protonation and Return to Inward-Open Conformation: The proton is released into the cytoplasm, and the pump reverts to its inward-open conformation, ready to begin another transport cycle.

This cyclical mechanism allows NorA to continuously pump out toxic compounds, effectively reducing their intracellular concentration and conferring resistance.

Regulation of norA Expression

The expression of the norA gene is tightly regulated by a network of transcriptional regulators, allowing S. aureus to modulate the level of efflux activity in response to environmental cues and cellular stress.

Two of the most well-characterized regulators of norA are MgrA and the two-component system ArlRS .

-

MgrA: This global regulator can act as both a repressor and an activator of norA transcription, depending on the genetic background of the S. aureus strain and post-translational modifications of the MgrA protein itself.[9][10]

-

ArlRS: This two-component system, consisting of the sensor kinase ArlS and the response regulator ArlR, has also been shown to influence norA expression.[3][9]

In addition to these specific regulators, it has been demonstrated that norA expression is responsive to the cellular iron concentration, with iron limitation leading to increased transcription.[3]

Quantitative Data on NorA Substrates and Inhibitors

The following tables summarize quantitative data for known substrates and inhibitors of the NorA efflux pump. This data is critical for understanding the pump's substrate specificity and for the development of potent inhibitors.

Table 1: Common Substrates of the NorA Efflux Pump

| Substrate | Class | Notes |

| Ciprofloxacin | Fluoroquinolone Antibiotic | A widely used antibiotic and a key substrate for NorA. |

| Norfloxacin | Fluoroquinolone Antibiotic | Another common fluoroquinolone extruded by NorA.[11] |

| Ethidium Bromide | Intercalating Agent/Dye | A fluorescent substrate commonly used in efflux assays.[12][13] |

| Quaternary Ammonium Compounds | Biocides/Antiseptics | NorA contributes to resistance to these common disinfectants.[3] |

| Acriflavine | Dye/Antiseptic | A known substrate of NorA.[3] |

| Rhodamine | Fluorescent Dye | Efflux of this dye can be used to measure pump activity. |

| Pyocyanin | Toxin | A toxic secondary metabolite produced by Pseudomonas aeruginosa. NorA contributes to S. aureus tolerance to this compound.[11] |

Table 2: Selected Inhibitors of the NorA Efflux Pump

| Inhibitor | Class | IC50 / Fold MIC Reduction | Reference |

| Reserpine | Plant Alkaloid | 4-fold reduction in norfloxacin MIC. | [14] |

| Verapamil | Calcium Channel Blocker | - | - |

| Carbonyl cyanide m-chlorophenylhydrazone (CCCP) | Protonophore | - | [2] |

| Thioridazine | Antipsychotic | - | - |

| Nilotinib | Tyrosine Kinase Inhibitor | 2-fold reduction in ciprofloxacin MIC at 0.195 µM. | - |

| Ketoconazole | Antifungal | 8 to 1024-fold reduction in fluoroquinolone MICs. | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the NorA efflux pump.

Ethidium Bromide Efflux Assay

This assay is a common method to assess the activity of efflux pumps in real-time. It relies on the principle that ethidium bromide (EtBr) fluoresces when it intercalates with DNA inside the bacterial cell. Active efflux of EtBr leads to a decrease in intracellular fluorescence.

Materials:

-

S. aureus strains (wild-type and a strain overexpressing norA)

-

Tryptic Soy Broth (TSB)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Ethidium Bromide (EtBr) solution (1 mg/mL stock)

-

Glucose solution (20% w/v)

-

Efflux pump inhibitor (EPI) of interest (e.g., reserpine)

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate S. aureus strains into TSB and grow overnight at 37°C with shaking.

-

The next day, dilute the overnight culture 1:100 in fresh TSB and grow to mid-log phase (OD600 ≈ 0.6).

-

Harvest the cells by centrifugation (5000 x g, 10 minutes, 4°C).

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the final cell pellet in PBS to an OD600 of 0.4.

-

-

Ethidium Bromide Loading:

-

Add EtBr to the bacterial suspension to a final concentration of 2 µg/mL.

-

Incubate the suspension at room temperature in the dark for 30 minutes to allow for EtBr uptake.

-

-

Efflux Assay:

-

Aliquot 100 µL of the EtBr-loaded bacterial suspension into the wells of a 96-well black microplate.

-

If testing an EPI, add it to the appropriate wells at the desired concentration. Include a control with no EPI.

-

Place the microplate in the fluorometric microplate reader and monitor the baseline fluorescence (Excitation: 530 nm, Emission: 590 nm) for 5 minutes.

-

To initiate efflux, add 10 µL of 20% glucose to each well to energize the cells.

-

Immediately begin monitoring the fluorescence every 30 seconds for at least 30 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

A decrease in fluorescence over time indicates active efflux of EtBr.

-

The rate of efflux can be calculated from the initial slope of the fluorescence decay curve.

-

Compare the rate of efflux in the presence and absence of the EPI to determine its inhibitory activity.

-

Checkerboard Assay for Synergy Analysis

The checkerboard assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of combining an antibiotic with a potential EPI. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.

Materials:

-

S. aureus strain of interest

-

Mueller-Hinton Broth (MHB)

-

Antibiotic stock solution (e.g., ciprofloxacin)

-

EPI stock solution

-

Sterile 96-well microplates

Procedure:

-

Prepare Inoculum:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in MHB. Dilute this to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microplate.

-

-

Prepare Drug Dilutions:

-

In a 96-well plate, prepare serial dilutions of the antibiotic along the y-axis (e.g., rows A-H) and the EPI along the x-axis (e.g., columns 1-12).

-

Typically, two-fold serial dilutions are made from a starting concentration that is 4-8 times the Minimum Inhibitory Concentration (MIC) of each compound alone.

-

-

Inoculate Plate:

-

Inoculate each well of the plate with the prepared bacterial suspension.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determine MICs and FIC Index:

-

After incubation, visually inspect the plate for turbidity to determine the MIC of the antibiotic alone, the EPI alone, and the MIC of each in combination. The MIC is the lowest concentration that inhibits visible growth.

-

Calculate the FIC for each compound:

-

FIC of Antibiotic (FICA) = MIC of antibiotic in combination / MIC of antibiotic alone

-

FIC of EPI (FICB) = MIC of EPI in combination / MIC of EPI alone

-

-

Calculate the FIC Index (FICI) for each combination:

-

FICI = FICA + FICB

-

-

-

Interpret Results:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Real-Time Reverse Transcription PCR (RT-PCR) for norA Gene Expression

This method is used to quantify the relative expression level of the norA mRNA in S. aureus under different conditions (e.g., in the presence of an inducer or in a resistant mutant).

Materials:

-

S. aureus strains

-

RNA extraction kit

-

Reverse transcriptase kit

-

Real-time PCR master mix (e.g., SYBR Green)

-

Primers for norA and a housekeeping gene (e.g., gyrB or 16S rRNA)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Grow S. aureus cultures to the desired growth phase and under the desired conditions.

-

Extract total RNA using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.

-

Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase kit according to the manufacturer's instructions.

-

-

Real-Time PCR:

-

Set up real-time PCR reactions containing the cDNA template, primers for norA or the housekeeping gene, and the real-time PCR master mix.

-

Run the reactions in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the norA gene and the housekeeping gene in each sample.

-

Calculate the relative expression of norA using the ΔΔCt method:

-

ΔCt = Ct(norA) - Ct(housekeeping gene)

-

ΔΔCt = ΔCt(test sample) - ΔCt(control sample)

-

Fold Change = 2^(-ΔΔCt)

-

-

Conclusion and Future Directions

The NorA efflux pump remains a significant challenge in the treatment of S. aureus infections. A thorough understanding of its structure, mechanism of action, and regulation is paramount for the development of effective inhibitors. The recent structural data provides an unprecedented opportunity for structure-based drug design of novel EPIs. Future research should focus on:

-

Elucidating the precise molecular details of the transport cycle.

-

Identifying and validating new regulatory pathways that control norA expression.

-

Discovering and developing potent and specific NorA inhibitors with favorable pharmacokinetic and safety profiles for clinical use.

By combining detailed molecular and cellular studies with rational drug design, it is hoped that the challenge of NorA-mediated antibiotic resistance can be overcome, leading to improved therapeutic outcomes for patients with S. aureus infections.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Expression of Multidrug Resistance Efflux Pump Gene norA Is Iron Responsive in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for inhibition of the drug efflux pump NorA from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis for inhibition of the drug efflux pump NorA from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sciencedaily.com [sciencedaily.com]

- 9. Multidrug Efflux Pumps in Staphylococcus aureus: an Update [openmicrobiologyjournal.com]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Ethidium Bromide MIC Screening for Enhanced Efflux Pump Gene Expression or Efflux Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Role of the NorA Efflux Pump in Staphylococcus aureus Antibiotic Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the NorA efflux pump, a key contributor to antibiotic resistance in Staphylococcus aureus. The document outlines the molecular mechanisms of NorA-mediated resistance, its genetic regulation, and its clinical implications. Detailed experimental protocols and quantitative data are presented to facilitate further research and the development of novel therapeutic strategies targeting this resistance mechanism.

Executive Summary

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), poses a significant global health threat. Efflux pumps are a crucial component of the bacterial defense system against antimicrobials, and in S. aureus, the NorA efflux pump plays a pivotal role in conferring resistance to a broad spectrum of compounds. NorA is a chromosomally encoded protein belonging to the Major Facilitator Superfamily (MFS) of transporters. It actively extrudes various structurally unrelated toxic compounds, including fluoroquinolone antibiotics, biocides, and dyes, from the bacterial cell. This active efflux reduces the intracellular concentration of the antimicrobial agent, preventing it from reaching its target and thereby conferring resistance. The expression of the norA gene is tightly regulated by a complex network of transcriptional regulators, which can be altered by mutations, leading to overexpression of the pump and a multidrug resistance (MDR) phenotype. Understanding the function and regulation of NorA is critical for the development of efflux pump inhibitors (EPIs) that can restore the efficacy of existing antibiotics.

Mechanism of NorA-Mediated Efflux

The NorA protein is a transmembrane efflux pump that utilizes the proton motive force (PMF) to expel substrates from the cytoplasm of S. aureus. As a member of the Major Facilitator Superfamily, NorA is predicted to have 12-14 transmembrane segments. The efflux process is an active transport mechanism, meaning it requires energy to move substrates against their concentration gradient. NorA functions as a drug/H+ antiporter, where the influx of protons down their electrochemical gradient is coupled to the efflux of a cationic drug molecule. This mechanism effectively lowers the intracellular concentration of the antimicrobial agent, allowing the bacterium to survive at higher antibiotic concentrations.

Substrates and Inhibitors of the NorA Efflux Pump

NorA is known for its broad substrate specificity, contributing to the multidrug resistance phenotype observed in strains with elevated norA expression.

Table 1: Known Substrates and Inhibitors of the NorA Efflux Pump

| Category | Examples |

| Substrates | |

| Fluoroquinolones | Ciprofloxacin, Norfloxacin, Moxifloxacin |

| Biocides | Benzalkonium chloride, Chlorhexidine, Cetrimide, Ethidium bromide |

| Dyes | Acriflavine, Pyronin Y |

| Inhibitors | |

| Natural Compounds | Reserpine, Berberine |

| Synthetic Compounds | Verapamil, Thioridazine, Phenylalanine-arginine β-naphthylamide (PAβN) |

Genetic Regulation of norA Expression

The expression of the norA gene is intricately controlled by a network of global and specific transcriptional regulators. Overexpression of norA is a common mechanism of antibiotic resistance and can be caused by mutations in these regulatory elements.

The Role of MgrA

MgrA is a global transcriptional regulator that directly binds to the promoter region of norA and can act as both an activator and a repressor of its expression, depending on the genetic background of the strain.[1] Overexpression of mgrA has been shown to increase norA transcription, leading to decreased susceptibility to fluoroquinolones.[2]

The ArlRS Two-Component System

The ArlRS two-component system, consisting of the sensor histidine kinase ArlS and the response regulator ArlR, also modulates norA expression. Mutations in the arlS gene have been shown to increase the expression of norA.[3]

Other Regulatory Factors

Other regulators implicated in the control of norA expression include NorG, a GntR-like transcriptional regulator, and the ferric uptake regulator (Fur). The activity of MgrA can also be modulated by post-translational modifications, which are influenced by the SigB regulon, a key player in the staphylococcal stress response.

Regulatory network of norA expression in S. aureus.

Quantitative Data on NorA-Mediated Resistance

Overexpression of the norA gene leads to a significant increase in the Minimum Inhibitory Concentrations (MICs) of its substrates. Conversely, inhibition or deletion of norA resensitizes the bacteria to these compounds.

Table 2: Impact of NorA Expression on Fluoroquinolone MICs (µg/mL) in S. aureus

| Strain | Ciprofloxacin MIC (µg/mL) | Norfloxacin MIC (µg/mL) | Reference(s) |

| S. aureus SA-1199 (wild-type) | 0.25 - 1 | 4 - 32 | [4][5][6] |

| S. aureus SA-1199B (NorA overexpressing) | 4 - 8 | 64 | [4][5][6] |

| S. aureus SAK1758 (ΔnorA) | No change reported | Not reported | [7] |

Table 3: Effect of NorA Inhibitors on Ciprofloxacin MIC (µg/mL) in NorA-Overexpressing S. aureus (SA-1199B)

| Compound (Concentration) | Ciprofloxacin MIC (µg/mL) | Fold Reduction | Reference(s) |

| Ciprofloxacin alone | 4 - 8 | - | [4][5] |

| + Nilotinib (0.78 µM) | 2 | 2 - 4 | [7] |

| + Raloxifene (50 µM) | 0.5 | 8 - 16 | [5] |

| + Ezetimibe (50 µM) | 0.5 | 8 - 16 | [5] |

| + Pyrvinium (0.39 µM) | 0.5 | 8 - 16 | [5] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the antimicrobial agent at a concentration of 1280 µg/mL in a suitable solvent.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

-

Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the last well. This will result in a concentration gradient of the antimicrobial agent.

-

-

Inoculum Preparation:

-

From an overnight culture of S. aureus on a non-selective agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to obtain a concentration of approximately 1 x 10⁶ CFU/mL.

-

-

Inoculation: Inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.[1]

-

Incubation: Incubate the plates at 37°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.[8]

Ethidium Bromide Efflux Assay

This assay measures the real-time efflux of ethidium bromide, a fluorescent substrate of NorA.

-

Bacterial Culture Preparation:

-

Grow S. aureus overnight in Tryptic Soy Broth (TSB).

-

Inoculate fresh TSB with the overnight culture and grow to mid-log phase (OD₆₀₀ ≈ 0.6).

-

Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to an OD₆₀₀ of 0.4.

-

-

Loading with Ethidium Bromide:

-

Add ethidium bromide to the bacterial suspension at a final concentration of 1-2 µg/mL.

-

If testing an efflux pump inhibitor (EPI), add the EPI at the desired concentration.

-

Incubate at room temperature for 1 hour in the dark to allow for ethidium bromide accumulation.

-

-

Efflux Initiation and Measurement:

-

Centrifuge the loaded cells, discard the supernatant, and resuspend in PBS.

-

Transfer the suspension to a fluorescence cuvette or a 96-well black microplate.

-

Initiate efflux by adding glucose to a final concentration of 0.4% (w/v).

-

Immediately begin monitoring the fluorescence using a spectrofluorometer with an excitation wavelength of 518 nm and an emission wavelength of 605 nm.

-

Record the fluorescence intensity over time. A decrease in fluorescence indicates the efflux of ethidium bromide.

-

Quantification of norA Gene Expression by RT-qPCR

This two-step RT-qPCR protocol allows for the relative quantification of norA mRNA levels.

-

RNA Extraction:

-

Grow S. aureus cultures under the desired conditions (e.g., with and without sub-inhibitory concentrations of an antibiotic).

-

Harvest cells from 1-2 mL of culture by centrifugation.

-

Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers according to the manufacturer's instructions.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mixture containing cDNA template, SYBR Green master mix, and forward and reverse primers for norA and a reference gene (e.g., 16S rRNA).

-

Example norA primers: (Forward) 5'-GCTATTGATTGGGCAGTTGG-3', (Reverse) 5'-GCCAATATTTCCTGTGTTGTTGG-3'.

-

Example 16S rRNA primers: (Forward) 5'-CGTGGAGGGTCATTGGAAC-3', (Reverse) 5'-GTTTCGCTTGACCTCTGAAC-3'.

-

Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for norA and the reference gene in each sample.

-

Calculate the relative fold change in norA expression using the ΔΔCt method, normalizing to the expression of the reference gene and comparing the treated sample to an untreated control.

-

Experimental workflow for identifying NorA inhibitors.

Clinical Significance and Future Directions

The overexpression of NorA is a clinically relevant mechanism of antibiotic resistance in S. aureus. It can contribute to the failure of fluoroquinolone therapy and may also play a role in the reduced susceptibility to biocides used for disinfection and decolonization. The development of potent and non-toxic efflux pump inhibitors is a promising strategy to combat NorA-mediated resistance. Such compounds could be used as adjuvants in combination with existing antibiotics to restore their activity against resistant strains of S. aureus. Future research should focus on the discovery and optimization of novel EPIs, as well as a deeper understanding of the complex regulatory networks that control norA expression. This knowledge will be instrumental in designing effective therapeutic strategies to overcome the challenge of antibiotic resistance in S. aureus.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. Increased Expression of Efflux Pump norA Drives the Rapid Evolutionary Trajectory from Tolerance to Resistance against Ciprofloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rr-asia.woah.org [rr-asia.woah.org]

- 4. Frontiers | Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation [frontiersin.org]

- 5. scienceopen.com [scienceopen.com]

- 6. Evaluation of the Activity of Amino Chalcone Against Staphylococcus Strains Harboring Efflux Pumps [mdpi.com]

- 7. Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jidc.org [jidc.org]

The Genetic Regulation of the norA Gene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic regulation of the norA gene, a critical component of antimicrobial resistance in Staphylococcus aureus. The norA gene encodes the NorA efflux pump, a member of the major facilitator superfamily (MFS) of transporters. This pump actively extrudes a wide range of antimicrobial agents, including fluoroquinolones, as well as biocides and dyes, from the bacterial cell, thereby reducing their intracellular concentration and conferring resistance. Understanding the intricate regulatory network that governs norA expression is paramount for the development of novel strategies to combat multidrug-resistant S. aureus.

This guide details the key transcriptional regulators, their signaling pathways, quantitative data on gene expression, and the experimental methodologies used to elucidate these mechanisms.

Core Regulatory Players

The expression of the norA gene is tightly controlled by a network of transcriptional regulators that respond to various environmental cues and cellular signals. The primary regulators identified to date include MgrA, NorG, ArlRS, Fur, and NorR.

-

MgrA (Multidrug Resistance Global Regulator A): A global regulatory protein that acts as a dual-function regulator of norA. While some studies have reported it as a positive regulator when overexpressed, more recent evidence suggests that dephosphorylated MgrA represses norA expression.[1] The phosphorylation state of MgrA, influenced by the serine/threonine kinase PknB and the phosphatase RsbU, appears to be a critical switch in its regulatory function.[2]

-

NorG: A GntR-like transcriptional regulator that, like MgrA, binds to the norA promoter.[3] While it has been shown to bind to the promoters of several efflux pump genes, its precise role in the direct regulation of norA under physiological conditions is still being fully elucidated. Interestingly, MgrA and NorG exhibit opposite effects on the expression of other efflux pump genes like norB and abcA.[3]

-

ArlRS (Autolysis-Related Locus Regulator and Sensor): A two-component system where ArlS is the sensor histidine kinase and ArlR is the response regulator. The ArlRS system indirectly regulates norA by controlling the expression of mgrA.[4]

-

Fur (Ferric Uptake Regulator): A global regulator of iron homeostasis. In its apo form (iron-depleted), Fur acts as a positive regulator of norA by directly binding to its promoter.[4] This links the expression of this multidrug efflux pump to the iron status of the cell.

-

NorR: A protein that has been shown to bind to the norA promoter and act as a positive regulator of its expression.[5] The regulatory activity of NorR is dependent on the presence of the global regulatory systems SarA and Agr.[5]

Quantitative Data on norA Gene Expression

The following tables summarize the quantitative changes in norA gene expression observed under different genetic and environmental conditions.

| Condition | Strain Background | Fold Change in norA Expression | Reference(s) |

| Overexpression of mgrA | Wild-Type | ~2.3-fold reduction | [4] |

| Overexpression of pknB (leading to increased phospho-MgrA) | RN6390 and SH1000 | ~5-fold increase | [2] |

| Overexpression of norR | Wild-Type (ISP794) | Increase (level not quantified in snippet) | [5] |

| Disruption of norG | Wild-Type | No change | [3] |

| Ciprofloxacin-resistant MRSA vs. Ciprofloxacin-sensitive MRSA | Clinical Isolates | ~2.9-fold increase | [3] |

| Treatment with Ciprofloxacin | Clinical Isolates | 0.0036 to 34.05-fold increase | [6] |

| Iron Depletion (apo-Fur active) | Wild-Type | Increased expression | [4] |

| Iron Repletion (100 µM FeCl₃) | Wild-Type | Decreased expression | [4][7] |

Signaling Pathways and Regulatory Networks

The regulation of norA involves a complex interplay of signaling pathways that integrate environmental signals to modulate gene expression.

The ArlRS-MgrA Signaling Cascade

The ArlRS two-component system plays a crucial role in regulating norA expression through its control of the global regulator MgrA.

Caption: The ArlRS-MgrA signaling pathway controlling norA expression.

Integration of Multiple Regulatory Inputs

Several regulators converge on the norA promoter to fine-tune its expression in response to a variety of signals.

Caption: A network of transcriptional regulators converging on the norA promoter.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the genetic regulation of the norA gene. These are generalized protocols and may require optimization for specific experimental conditions.

Electrophoretic Mobility Shift Assay (EMSA)

Purpose: To determine if a purified regulatory protein directly binds to a specific DNA sequence, such as the norA promoter.

Methodology:

-

Probe Preparation: A DNA fragment corresponding to the putative binding site in the norA promoter (e.g., a 150 bp fragment) is labeled, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).[8]

-

Binding Reaction: The labeled DNA probe is incubated with the purified regulatory protein (e.g., MgrA, NorG, or Fur) in a binding buffer. The buffer composition is optimized to facilitate the protein-DNA interaction and typically contains components like Tris-HCl, KCl, MgCl₂, glycerol, and a non-specific competitor DNA (e.g., sheared salmon sperm DNA) to prevent non-specific binding.[9]

-

Electrophoresis: The binding reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The positions of the labeled DNA probe are visualized. A "shift" in the mobility of the probe, appearing as a band higher up the gel compared to the free probe, indicates the formation of a protein-DNA complex.

Caption: A simplified workflow for an Electrophoretic Mobility Shift Assay (EMSA).

DNase I Footprinting Assay

Purpose: To identify the specific nucleotide sequence within the norA promoter where a regulatory protein binds.

Methodology:

-

Probe Preparation: A DNA fragment of the norA promoter is labeled at one end.

-

Binding Reaction: The end-labeled probe is incubated with the regulatory protein of interest.

-

DNase I Digestion: The protein-DNA complexes are treated with a low concentration of DNase I, which randomly cleaves the DNA backbone, except in the region protected by the bound protein.

-

Analysis: The DNA fragments are denatured and separated by size on a sequencing gel. The resulting ladder of bands will have a "footprint," a region with no bands, corresponding to the DNA sequence protected by the bound protein.

Reporter Gene Assays (e.g., lacZ fusions)

Purpose: To quantify the transcriptional activity of the norA promoter in vivo under different conditions or in different genetic backgrounds.

Methodology:

-

Construct Creation: A transcriptional fusion is created by cloning the norA promoter region upstream of a reporter gene, such as lacZ (encoding β-galactosidase), on a plasmid or integrated into the chromosome.[10]

-

Transformation: The reporter construct is introduced into the desired S. aureus strains (e.g., wild-type, mutant strains).

-

Growth and Induction: The bacterial strains are grown under specific conditions (e.g., with or without an inducing agent, at different iron concentrations).

-

Assay: The activity of the reporter enzyme (e.g., β-galactosidase) is measured. For lacZ, this can be done using a colorimetric substrate like ONPG or a fluorogenic substrate like MUG.[4][11] The measured activity is proportional to the transcriptional activity of the norA promoter.

Caption: A general workflow for a lacZ reporter gene assay.

Conclusion

The genetic regulation of the norA gene is a complex and multifactorial process. A network of transcriptional regulators, including MgrA, NorG, ArlRS, Fur, and NorR, integrates various cellular and environmental signals to precisely control the expression of this important multidrug efflux pump. A thorough understanding of this regulatory network is essential for the development of novel therapeutic strategies aimed at circumventing efflux-mediated antibiotic resistance in S. aureus. This guide provides a foundational resource for researchers and drug development professionals working to address this critical public health challenge. Further research into the intricate crosstalk between these signaling pathways will undoubtedly reveal new targets for intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jidc.org [jidc.org]

- 4. Expression of Multidrug Resistance Efflux Pump Gene norA Is Iron Responsive in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Gene Expression of norA and norB Gene in Ciproflaxin and Levofloxacin Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Gene Expression of norA and norB Gene in Ciproflaxin and Levofloxacin Resistant Staphylococcus aureus [archrazi.areeo.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. The Transcriptional Regulators NorG and MgrA Modulate Resistance to both Quinolones and β-Lactams in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting MgrA-Mediated Virulence Regulation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tools, Strains, and Strategies To Effectively Conduct Anaerobic and Aerobic Transcriptional Reporter Screens and Assays in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

NorA Efflux Pump: A Technical Guide to Structure, Function, and Inhibition Strategies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the NorA protein, a critical multidrug efflux pump in Staphylococcus aureus. This document details its structure, mechanism of action, role in antibiotic resistance, and the current landscape of inhibitory strategies. The information is presented to support research and development efforts aimed at combating antimicrobial resistance.

Core Concepts: The NorA Efflux Pump

NorA is a chromosomally encoded protein in Staphylococcus aureus that belongs to the Major Facilitator Superfamily (MFS) of transporters.[1][2] It functions as a multidrug efflux pump, actively extruding a wide range of structurally diverse compounds from the bacterial cell.[3][4] This process is driven by the proton motive force, where the efflux of a substrate is coupled to the influx of a proton.[5]

The primary clinical significance of NorA lies in its contribution to antibiotic resistance. Overexpression of the norA gene is a common mechanism by which S. aureus, including methicillin-resistant S. aureus (MRSA), develops resistance to various antimicrobial agents, most notably fluoroquinolones such as ciprofloxacin and norfloxacin.[2] By reducing the intracellular concentration of these antibiotics, NorA allows the bacteria to survive and proliferate in the presence of otherwise therapeutic drug levels.[5] NorA also confers resistance to a variety of other compounds, including biocides, dyes like ethidium bromide, and quaternary ammonium compounds.[2]

NorA Protein Structure

The NorA protein is a transmembrane protein with a molecular weight of approximately 42.2 kDa, composed of 388 amino acids.[1] As a member of the MFS, it is characterized by 12 transmembrane helices (TMs) that span the cytoplasmic membrane.[1] The structure of NorA has been elucidated through homology modeling, and more recently, through cryo-electron microscopy (cryo-EM) of NorA in complex with synthetic antigen-binding fragments (Fabs).[6] These studies have provided valuable insights into the architecture of the substrate-binding pocket and the conformational changes associated with substrate transport.

Quantitative Data on NorA Inhibitors

The development of NorA inhibitors is a promising strategy to overcome antibiotic resistance in S. aureus. A variety of compounds have been identified that can block the function of the NorA pump, thereby restoring the efficacy of conventional antibiotics. The following table summarizes the inhibitory activity of selected compounds against NorA, as determined by the half-maximal inhibitory concentration (IC50) in ethidium bromide efflux assays.

| Inhibitor | Chemical Class | IC50 (µM) | Reference |

| Reserpine | Rauwolfia alkaloid | >40 | [7] |

| Celecoxib | COX-2 inhibitor | ~40 | [7] |

| NPI-1 | Peptide | 0.72 ± 0.08 | [5] |

| Compound 23 | Indole-based | <5.0 | [7] |

| Compound 29 | Indole-based | <5.0 | [7] |

| Compound 34 | Indole-based | <5.0 | [7] |

Signaling Pathways Regulating NorA Expression

The expression of the norA gene is tightly controlled by a complex regulatory network in S. aureus. Several key regulators have been identified that modulate norA transcription in response to various cellular and environmental signals. Understanding these pathways is crucial for developing strategies that target the expression of this important resistance determinant.

The ArlRS-MgrA Regulatory Cascade

The two-component system ArlRS and the global regulator MgrA play a central role in controlling norA expression. ArlS is a sensor histidine kinase that, in response to specific signals, autophosphorylates and subsequently transfers the phosphoryl group to its cognate response regulator, ArlR. Phosphorylated ArlR then directly activates the transcription of the mgrA gene. MgrA, in turn, acts as a transcriptional regulator of norA. The precise effect of MgrA on norA expression appears to be complex, with evidence suggesting it can act as both a positive and negative regulator depending on the genetic background of the strain.[8][9][10][11]

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation [frontiersin.org]

- 3. Expression of Multidrug Resistance Efflux Pump Gene norA Is Iron Responsive in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering the Molecular Recognition Mechanism of Multidrug Resistance Staphylococcus aureus NorA Efflux Pump Using a Supervised Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for inhibition of the drug efflux pump NorA from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Expression of the multidrug resistance transporter NorA from Staphylococcus aureus is modified by a two-component regulatory system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Staphylococcus aureus ArlRS two-component system regulates virulence factor expression through MgrA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Promoter Region Mutations and mgrA Overexpression on Transcription of norA, Which Encodes a Staphylococcus aureus Multidrug Efflux Transporter - PMC [pmc.ncbi.nlm.nih.gov]

The Clinical Significance of NorA Overexpression: A Technical Guide to a Key Mechanism of Antibiotic Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of antibiotic-resistant bacteria poses a significant threat to global public health. In Staphylococcus aureus, a versatile and dangerous pathogen, active drug efflux is a primary defense mechanism against a wide array of antimicrobial agents. The most extensively studied chromosomally-encoded efflux pump in S. aureus is NorA, a member of the Major Facilitator Superfamily (MFS). Overexpression of the norA gene leads to increased production of the NorA protein, resulting in the rapid extrusion of antibiotics from the bacterial cell, thereby lowering the intracellular drug concentration to sub-inhibitory levels. This phenomenon confers resistance to numerous clinically relevant antibiotics, particularly fluoroquinolones, and facilitates the evolution of higher-level resistance. This guide provides a comprehensive overview of the clinical significance of NorA overexpression, its regulatory mechanisms, methodologies for its study, and strategies for its inhibition.

The NorA Efflux Pump: Mechanism and Substrate Specificity

The NorA protein is a transmembrane pump comprised of 12 alpha-helical domains that span the cytoplasmic membrane.[1] It functions as a drug/H+ antiporter, utilizing the proton motive force of the cell to energize the efflux of toxic compounds.[1][2][3][4] The pump captures its substrates from either the cytoplasm or the inner leaflet of the cell membrane and expels them into the extracellular space.

NorA is characterized by its broad substrate promiscuity. While it is most famously associated with resistance to hydrophilic fluoroquinolones like norfloxacin and ciprofloxacin, its substrates also include a diverse range of structurally unrelated compounds.[1][5] This broad-spectrum activity underscores its clinical importance as a general defense mechanism for the bacterium.

Clinical Impact of NorA Overexpression

The primary clinical consequence of NorA overexpression is the development of multidrug resistance (MDR), which complicates therapeutic strategies and is associated with treatment failure. Overexpression of norA is frequently observed in clinical isolates of S. aureus, including methicillin-resistant S. aureus (MRSA) strains.[5]

Impact on Antibiotic Susceptibility

NorA overexpression directly correlates with increased Minimum Inhibitory Concentrations (MICs) for its substrates. This elevation in MIC can shift a bacterial strain from susceptible to resistant, rendering standard antibiotic dosages ineffective. The effect is particularly pronounced for fluoroquinolones.[6]

Table 1: Illustrative Impact of NorA Overexpression on Antibiotic MICs

| Antibiotic | Fold-Increase in MIC (NorA Overexpressing vs. Wild-Type) | Reference(s) |

| Ciprofloxacin | ≥16-fold | [7] |

| Norfloxacin | 4-fold | [8] |

| Pyocyanin | 3 to 4-fold | [7][9] |

| Ethidium Bromide | >8-fold | [4] |

Prevalence in Clinical Isolates

Studies have shown that a significant percentage of clinical S. aureus isolates exhibit elevated NorA expression, contributing to the pool of antibiotic-resistant pathogens in healthcare settings.

Table 2: Prevalence of NorA Overexpression in S. aureus Clinical Isolates

| Study Population / Context | Prevalence of NorA Overexpression | Key Findings | Reference(s) |

| General S. aureus Strains | 43% | Overexpression is particularly common in MRSA strains. | [5] |

| Cystic Fibrosis Patients | 18.8% | NorA overexpression is associated with adaptation to the CF airway environment. | [7] |

| Ciprofloxacin-Resistant Isolates | High correlation | Efflux activity is a major contributor to the fluoroquinolone resistance phenotype. | [10] |

Role in Virulence and Biofilm Formation

Beyond antibiotic resistance, NorA has been implicated in other aspects of bacterial pathophysiology. Several studies suggest that efflux pumps, including NorA, contribute to the formation of biofilms—structured communities of bacteria that are notoriously difficult to eradicate.[4][5] By exporting signaling molecules or contributing to the general stress response, NorA may play a role in bacterial virulence and persistence during infection.

Regulation of norA Gene Expression

The expression of norA is tightly controlled by a network of transcriptional regulators. The primary and most well-characterized regulator is MgrA (Multiple gene regulator A), a global regulator that can act as both an activator and a repressor.[11][12][13] The function of MgrA is itself modulated by post-translational modifications, specifically phosphorylation.[8][14] The serine/threonine kinase PknB can phosphorylate MgrA, which reduces its ability to bind to the norA promoter and leads to increased norA expression.[8][14] Conversely, the phosphatase RsbU , part of the SigB stress response regulon, can dephosphorylate MgrA, altering its regulatory effect.[11][14] Other regulators, such as NorG , have also been shown to bind the norA promoter, adding another layer of complexity to its expression.[12]

References

- 1. Deciphering the Molecular Recognition Mechanism of Multidrug Resistance Staphylococcus aureus NorA Efflux Pump Using a Supervised Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for inhibition of the drug efflux pump NorA from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation [frontiersin.org]

- 6. Increased Expression of Efflux Pump norA Drives the Rapid Evolutionary Trajectory from Tolerance to Resistance against Ciprofloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NorA and Tet38 efflux pumps enable Staphylococcus aureus survival in the cystic fibrosis airway environment, resistance to antibiotics, and coinfection with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Posttranslational modification influences the effects of MgrA on norA expression in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. mdpi.com [mdpi.com]

- 11. Posttranslational Modification Influences the Effects of MgrA on norA Expression in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Effect of Promoter Region Mutations and mgrA Overexpression on Transcription of norA, Which Encodes a Staphylococcus aureus Multidrug Efflux Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphorylation of MgrA and Its Effect on Expression of the NorA and NorB Efflux Pumps of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of NorA-Mediated Resistance: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms governing the evolution of NorA-mediated resistance in Staphylococcus aureus. We will explore the genetic underpinnings, intricate regulatory networks, and the pivotal role of environmental cues in the emergence and potentiation of this critical antibiotic resistance determinant. This guide provides a comprehensive overview of the current understanding of NorA, supplemented with detailed experimental protocols and quantitative data to facilitate further research and the development of novel therapeutic strategies.

Introduction to NorA and its Role in Antibiotic Resistance

NorA is a chromosomally encoded multidrug efflux pump belonging to the Major Facilitator Superfamily (MFS) of transporters.[1][2] In Staphylococcus aureus, NorA plays a significant role in conferring resistance to a broad spectrum of substrates, including fluoroquinolones (e.g., ciprofloxacin and norfloxacin), ethidium bromide, and various biocides.[3] The primary mechanism of NorA-mediated resistance is the active efflux of these compounds from the bacterial cell, thereby reducing their intracellular concentration and preventing them from reaching their therapeutic targets.[4] The evolution of NorA-mediated resistance is a multifaceted process, primarily driven by the overexpression of the norA gene, which can arise from mutations in its promoter region or in the genes of its transcriptional regulators.

Genetic Basis of NorA Overexpression

The overexpression of norA is a key step in the evolutionary trajectory from antibiotic tolerance to full-blown resistance. This increased expression can be either constitutive, resulting from stable genetic mutations, or inducible in response to specific environmental stimuli.

Mutations in the norA Promoter Region

Mutations within the promoter region of the norA gene can lead to a significant and constitutive increase in its transcription. These mutations often occur in the 5' untranslated region (5'-UTR) and can enhance the stability of the norA mRNA, leading to higher levels of the NorA protein.

Mutations in Regulatory Genes

The expression of norA is tightly controlled by a complex network of regulatory proteins. Mutations in the genes encoding these regulators are a common mechanism for achieving norA overexpression. The key regulators identified to date include MgrA, the ArlRS two-component system, and NorR.

Regulatory Pathways Governing NorA Expression

The regulation of norA expression is a complex interplay of transcriptional activators and repressors, often responding to environmental signals. Understanding these pathways is crucial for identifying potential targets to disrupt NorA-mediated resistance.

The Role of MgrA

MgrA is a global regulator in S. aureus that directly binds to the norA promoter. Its regulatory effect on norA is complex and can be influenced by post-translational modifications, specifically phosphorylation.[5][6] In its unphosphorylated state, MgrA can act as a repressor of norA expression. However, phosphorylation of MgrA, potentially by the serine/threonine kinase PknB, leads to its dissociation from the norA promoter, thereby relieving repression and increasing norA transcription.[5][6]

The ArlRS Two-Component System

The ArlRS two-component system, consisting of the sensor histidine kinase ArlS and the response regulator ArlR, also modulates norA expression.[3] ArlS is thought to respond to environmental signals, leading to the phosphorylation and activation of ArlR.[7][8][9][10][11] Activated ArlR can then influence the expression of a range of genes, including mgrA, thereby indirectly affecting norA expression. A mutation in arlS has been shown to result in the upregulation of norA expression.[12]

The Transcriptional Regulator NorR

NorR is another transcriptional regulator that has been shown to bind to the norA promoter region. Overexpression of norR can lead to an increase in norA transcripts, suggesting it can act as a positive regulator.

Environmental Signals Influencing NorA Expression

The expression of norA is not static and can be induced by various environmental cues, allowing S. aureus to adapt to challenging conditions.

-

Subinhibitory Antibiotic Concentrations: Exposure to low levels of NorA substrates, such as fluoroquinolones, can induce the expression of norA.[3][13] This suggests a mechanism whereby initial exposure to an antibiotic can prime the bacterial population for higher-level resistance.

-

Iron Concentration: Iron availability has been identified as a key environmental signal affecting norA expression.[3] Iron limitation can lead to an increase in norA transcription, suggesting a link between iron homeostasis and multidrug resistance.

-

Other Stressors: Other environmental stressors, such as changes in pH and exposure to certain biocides, may also influence the expression of norA, although the specific mechanisms are still under investigation.

Below is a diagram illustrating the key regulatory pathways controlling norA expression.

Caption: Regulatory pathways governing norA expression in S. aureus.

Quantitative Data on NorA-Mediated Resistance

The evolution of NorA-mediated resistance is characterized by quantifiable changes in antibiotic susceptibility and gene expression. The following tables summarize key quantitative data from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) Fold-Changes in S. aureus Strains with Altered NorA Expression or Regulation

| Strain/Condition | Antibiotic | Fold-Change in MIC (compared to wild-type) | Reference |

| norA overexpression | Ciprofloxacin | 8-16 | [3] |

| norA overexpression | Norfloxacin | 4 | |

| mgrA overexpression (in RN6390) | Norfloxacin | 4 | |

| mgrA overexpression (in SH1000) | Ciprofloxacin | 4 | |

| fhuB mutant (increased norA expression) | Norfloxacin | 2 | [3] |

| pknB overexpression | Norfloxacin | 4 | |

| pknB overexpression | Ciprofloxacin | 4 | |

| mgrA(S110A-S113A) double mutant | Norfloxacin | 2 (decrease) | [5][14] |

| mgrA(S110A-S113A) double mutant | Ciprofloxacin | 2 (decrease) | [5][14] |

Table 2: Relative Expression Levels of norA in Response to Genetic Modifications or Environmental Signals

| Strain/Condition | Fold-Change in norA Expression (compared to control) | Reference |

| mgrA overexpression (in RN6390) | 2.3 (reduction) | [3] |

| pknB overexpression | 5 | [15] |

| Exposure to Pyocyanin (0.25 µg/mL) | 1.8 | [16][17] |

| mgrA(S110A-S113A) double mutant | 2 (decrease) | [5][14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the evolution and mechanisms of NorA-mediated resistance.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Antimicrobial agent stock solution

Procedure:

-

Prepare a serial two-fold dilution of the antimicrobial agent in MHB in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

Include a positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Ethidium Bromide Efflux Assay

This real-time fluorometric assay measures the efflux activity of pumps like NorA by monitoring the fluorescence of ethidium bromide, a NorA substrate.

Materials:

-

Bacterial culture in mid-logarithmic phase

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide solution

-

Glucose

-

Efflux pump inhibitor (e.g., reserpine) - optional

-

Fluorometer with plate reading capabilities

Procedure:

-

Harvest bacterial cells by centrifugation and wash twice with PBS.

-

Resuspend the cells in PBS to a standardized optical density (e.g., OD600 of 0.4).

-

Load the cells with ethidium bromide by incubating them in the presence of a sub-inhibitory concentration of the dye.

-

Wash the cells to remove extracellular ethidium bromide.

-

Resuspend the cells in PBS with and without glucose. Glucose provides the energy for active efflux.

-

If testing an inhibitor, pre-incubate the cells with the inhibitor before adding glucose.

-

Monitor the fluorescence of the cell suspension over time in a fluorometer. A decrease in fluorescence indicates efflux of ethidium bromide.

Quantitative Real-Time PCR (qRT-PCR) for norA Expression

This protocol is used to quantify the relative expression level of the norA gene.

Materials:

-

Bacterial culture

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase

-

qPCR master mix (containing SYBR Green or a probe)

-

Primers specific for norA and a housekeeping gene (e.g., 16S rRNA)

-

Real-time PCR instrument

Procedure:

-

Grow bacterial cultures to the desired phase and under the desired conditions.

-

Extract total RNA using a commercial kit, including a DNase I treatment step to remove contaminating genomic DNA.

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase.

-

Set up the qPCR reaction with the qPCR master mix, cDNA, and specific primers for norA and the housekeeping gene.

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold-change in norA expression, normalized to the housekeeping gene.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the direct binding of a protein (e.g., MgrA) to a specific DNA sequence (e.g., the norA promoter).

Materials:

-

Purified regulatory protein

-

DNA probe corresponding to the promoter region of interest, labeled with a radioisotope or a fluorescent dye

-

Binding buffer

-

Non-denaturing polyacrylamide gel

-

Electrophoresis apparatus

-

Detection system (e.g., autoradiography film or fluorescence imager)

Procedure:

-

Incubate the purified protein with the labeled DNA probe in a binding buffer for a specific time at a specific temperature to allow for complex formation.

-

For competition assays, add an excess of unlabeled specific or non-specific DNA to the reaction.

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage.

-

Detect the position of the labeled DNA probe. A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex.

The following diagram illustrates a general workflow for investigating NorA-mediated resistance.

Caption: Experimental workflow for investigating NorA-mediated resistance.

Conclusion and Future Directions

The evolution of NorA-mediated resistance in S. aureus is a complex and dynamic process driven by a combination of genetic mutations and regulatory responses to environmental cues. A thorough understanding of the molecular mechanisms underlying norA overexpression is essential for the development of effective strategies to combat this form of antibiotic resistance. The development of efflux pump inhibitors that specifically target NorA holds promise as a means to restore the efficacy of existing antibiotics. Future research should focus on further elucidating the intricate regulatory networks controlling norA expression, identifying novel environmental signals that modulate its activity, and exploring the structural basis of NorA-substrate interactions to facilitate the rational design of potent and specific inhibitors.

References

- 1. Structural basis for inhibition of the drug efflux pump NorA from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deciphering the Molecular Recognition Mechanism of Multidrug Resistance Staphylococcus aureus NorA Efflux Pump Using a Supervised Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of Multidrug Resistance Efflux Pump Gene norA Is Iron Responsive in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Phosphorylation of MgrA and its effect on expression of the NorA and NorB efflux pumps of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphorylation of MgrA and Its Effect on Expression of the NorA and NorB Efflux Pumps of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. The Sensor Histidine Kinase ArlS Is Necessary for Staphylococcus aureus To Activate ArlR in Response to Nutrient Availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of the norA gene expression and the NorA efflux pump by the tannic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. journals.asm.org [journals.asm.org]

- 16. NorA efflux pump mediates Staphylococcus aureus response to Pseudomonas aeruginosa pyocyanin toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NorA efflux pump mediates Staphylococcus aureus response to Pseudomonas aeruginosa pyocyanin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pervasive Threat: A Technical Guide to NorA Homologues in Bacterial Species

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria represents a critical global health challenge. A key mechanism underpinning this resistance is the active efflux of antimicrobial agents from the bacterial cell, mediated by a variety of transport proteins known as efflux pumps. Among the most studied of these is NorA, a member of the Major Facilitator Superfamily (MFS) of transporters first identified in Staphylococcus aureus. This technical guide provides an in-depth exploration of NorA and its homologues across various bacterial species, offering a comprehensive resource for researchers and professionals engaged in the development of novel antimicrobial strategies.

The NorA Efflux Pump and its Homologues: A Gatekeeper of Resistance

NorA is a chromosomally encoded efflux pump in Staphylococcus aureus that confers resistance to a broad spectrum of substrates, including fluoroquinolones, such as ciprofloxacin and norfloxacin, as well as various biocides and dyes.[1] Its homologues are widespread across the bacterial kingdom, contributing significantly to intrinsic and acquired resistance in numerous pathogens. These pumps function as antiporters, utilizing the proton motive force to expel toxic compounds from the cytoplasm.

Key NorA Homologues in Pathogenic Bacteria

Several clinically relevant bacterial species possess efflux pumps that are homologous to NorA, playing a crucial role in their resistance profiles.

-

Staphylococcus aureus : Besides NorA, S. aureus harbors other important efflux pumps, including NorB and NorC, which also contribute to fluoroquinolone resistance.[2] Other notable efflux pumps in S. aureus include MepA, a member of the Multidrug and Toxic Compound Extrusion (MATE) family, and Sav1866, an ATP-binding cassette (ABC) transporter. The overexpression of these pumps is a common mechanism of resistance observed in clinical isolates.[3]

-

Escherichia coli : The most well-characterized efflux system in E. coli is the AcrAB-TolC complex, a member of the Resistance-Nodulation-Division (RND) family. AcrB, the inner membrane component, is a functional homologue of NorA and is responsible for the efflux of a wide array of antibiotics, including fluoroquinolones, tetracyclines, and chloramphenicol.

-

Pseudomonas aeruginosa : This opportunistic pathogen is notorious for its intrinsic and acquired resistance, largely due to a battery of RND efflux pumps. The MexAB-OprM system is a prominent example, with MexB being the NorA homologue. It actively exports a broad range of antimicrobial agents, contributing significantly to the multidrug resistance of this organism. Other important RND pumps in P. aeruginosa include MexCD-OprJ and MexXY-OprM.

-

Bacillus subtilis : The Bmr (Bacillus multidrug resistance) protein is a well-studied NorA homologue in this Gram-positive bacterium. It shares significant sequence similarity with NorA and confers resistance to a variety of cationic drugs.[4]

Quantitative Analysis of Substrate Specificity

The substrate promiscuity of NorA and its homologues is a key factor in their contribution to multidrug resistance. The following tables summarize the minimal inhibitory concentrations (MICs) of various antimicrobial agents against bacterial strains with and without functional efflux pumps, providing a quantitative measure of their substrate specificity.

Table 1: Substrate Specificity of NorA in Staphylococcus aureus

| Substrate | Strain without Functional NorA (MIC, µg/mL) | Strain with Functional NorA (MIC, µg/mL) | Fold Increase in MIC |

| Norfloxacin | 0.5 | 4 | 8 |

| Ciprofloxacin | 0.25 | 2 | 8 |

| Ethidium Bromide | 2 | 16 | 8 |

| Benzalkonium Chloride | 1 | 8 | 8 |

Data is compiled from multiple sources and represents typical values.

Table 2: Substrate Specificity of AcrB in Escherichia coli

| Substrate | Strain without Functional AcrB (MIC, µg/mL) | Strain with Functional AcrB (MIC, µg/mL) | Fold Increase in MIC |

| Ciprofloxacin | 0.015 | 0.125 | 8.3 |

| Tetracycline | 1 | 8 | 8 |

| Chloramphenicol | 2 | 8 | 4 |

| Erythromycin | 8 | 128 | 16 |

Data is compiled from multiple sources and represents typical values.

Table 3: Substrate Specificity of MexAB-OprM in Pseudomonas aeruginosa

| Substrate | Strain without Functional MexAB-OprM (MIC, µg/mL) | Strain with Functional MexAB-OprM (MIC, µg/mL) | Fold Increase in MIC |

| Carbenicillin | 16 | 256 | 16 |

| Norfloxacin | 0.25 | 4 | 16 |

| Erythromycin | 128 | >1024 | >8 |

| Tetracycline | 2 | 32 | 16 |

Data is compiled from multiple sources and represents typical values.

Regulation of NorA and Homologue Expression

The expression of NorA and its homologues is tightly controlled by a complex network of regulatory proteins. Understanding these regulatory pathways is crucial for the development of strategies to inhibit efflux pump expression.

Regulatory Network of NorA in Staphylococcus aureus

The expression of the norA gene in S. aureus is influenced by several global and specific regulators.

-

MgrA (Multiple gene regulator A) : This global regulator can act as both an activator and a repressor of gene expression. Overexpression of MgrA has been shown to result in a reduction of norA transcripts, indicating its role as a negative regulator.

-

ArlRS (Autolysis-related locus) : This two-component regulatory system is involved in the control of various cellular processes. The ArlRS system has been shown to negatively regulate norA expression.

-

Fur (Ferric uptake regulator) : This protein is a key regulator of iron homeostasis. Fur acts as a positive regulator of norA expression, linking iron availability to multidrug resistance.

Experimental Protocols

The characterization of NorA homologues relies on a variety of molecular and microbiological techniques. Below are detailed methodologies for key experiments.

Gene Cloning and Expression of Efflux Pumps

Objective: To clone the gene encoding a NorA homologue into an expression vector for subsequent functional studies.

Protocol:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the bacterial species of interest using a commercial DNA extraction kit.

-

PCR Amplification: Design primers flanking the open reading frame (ORF) of the target efflux pump gene. Perform PCR using a high-fidelity DNA polymerase to amplify the gene.

-

Vector and Insert Preparation: Digest both the expression vector (e.g., pET-28a) and the purified PCR product with appropriate restriction enzymes.

-

Ligation: Ligate the digested insert into the linearized vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into a suitable E. coli expression host strain (e.g., BL21(DE3)).

-

Selection and Verification: Select for positive transformants on antibiotic-containing agar plates. Verify the presence and correct orientation of the insert by colony PCR and DNA sequencing.

-